Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, a sugar moiety, and an ester functional group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is introduced through glycosylation reactions.
Esterification: The final step involves the esterification of the hexanoate group with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions can target the triazine ring, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new ester or thioether derivatives.
Scientific Research Applications
Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]butanoate
- Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]pentanoate
Uniqueness
Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
84608-17-3 |
---|---|
Molecular Formula |
C16H25N3O8S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate |
InChI |
InChI=1S/C16H25N3O8S/c1-2-26-10(21)6-4-3-5-7-28-14-13(24)17-16(25)19(18-14)15-12(23)11(22)9(8-20)27-15/h9,11-12,15,20,22-23H,2-8H2,1H3,(H,17,24,25) |
InChI Key |
KSPGCYFKUZVBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCSC1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.